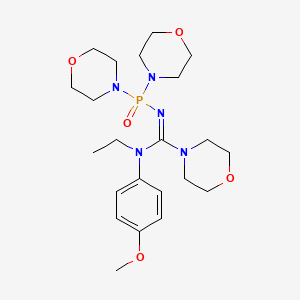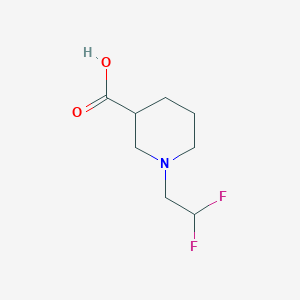
1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H13F2NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound is used in research and development .
Molecular Structure Analysis
The molecular structure of 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid can be represented by the InChI code: 1S/C8H13F2NO2.ClH/c9-7(10)5-11-3-1-2-6(4-11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H . This indicates that the molecule consists of a piperidine ring with a 2,2-difluoroethyl group and a carboxylic acid group attached to it.Chemical Reactions Analysis
While specific chemical reactions involving 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid are not detailed in the literature, piperidine derivatives are known to undergo various intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid has a molecular weight of 229.65 .Aplicaciones Científicas De Investigación
Structural and Spectroscopic Analysis
Diastereomeric Complex Studies : Research on the structural and spectroscopic properties of diastereomeric complexes involving piperidine-3-carboxylic acid derivatives has been conducted. These studies include X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations, providing insights into the molecular configurations and interactions within these complexes (Bartoszak-Adamska et al., 2011).
Spectroscopic and Theoretical Studies : Further investigations into the spectroscopic characteristics and theoretical models of piperidinium-3-carboxylic acid complexes have been performed, highlighting the chemical shifts and vibrational spectra, which are crucial for understanding molecular interactions and properties (Anioła et al., 2016).
Catalytic and Synthetic Applications
Catalyst Development : Piperidine-carboxylic acid functionalized nanoparticles have been developed and utilized as catalysts in the synthesis of various organic compounds, demonstrating the potential of these acid derivatives in enhancing chemical reactions and processes (Ghorbani‐Choghamarani & Azadi, 2015).
Synthetic Applications : The use of piperidine-carboxylic acid derivatives in the synthesis of complex organic molecules, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has been researched, showcasing the versatility of these compounds in organic synthesis (Zheng Rui, 2010).
Anticancer Agent Synthesis
- Anticancer Compound Synthesis : Studies on the synthesis of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole moiety have been conducted, aiming to evaluate their potential as anticancer agents. This research highlights the application of piperidine-3-carboxylic acid derivatives in developing novel therapeutic agents (Rehman et al., 2018).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-7(10)5-11-3-1-2-6(4-11)8(12)13/h6-7H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZSUTLPFPVMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/no-structure.png)

![2-Methyl-5-(piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441501.png)
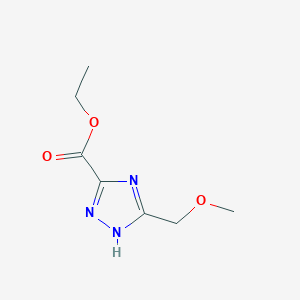
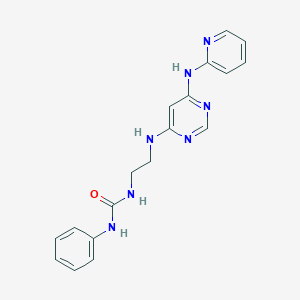



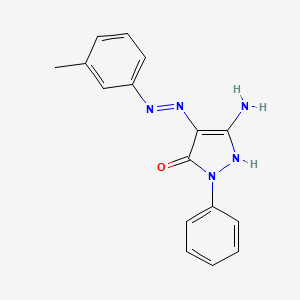
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2441510.png)
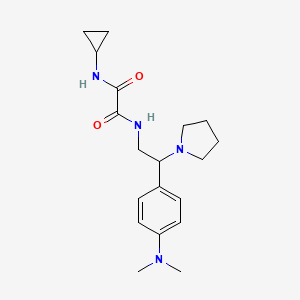
![3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2441514.png)
